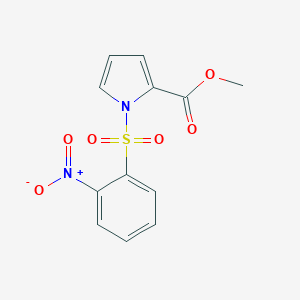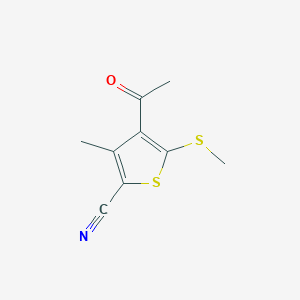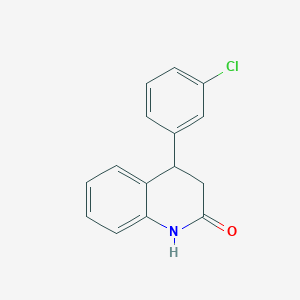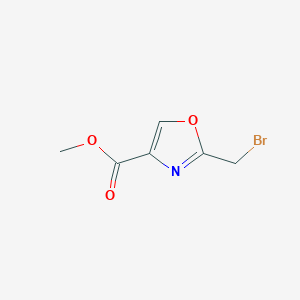
1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, methyl ester is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as Nps-Py-Me, is a member of the pyrrole family of compounds and is commonly used as a reagent in organic synthesis. In
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, methyl ester is not fully understood, but it is believed to act as an inhibitor of enzymes and receptors. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, which are involved in various cellular processes. 1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, methyl ester has also been shown to bind to certain receptors, such as the adenosine A1 receptor, and act as an agonist or antagonist.
Biochemical and Physiological Effects:
1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, methyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, methyl ester has been shown to have anti-inflammatory effects and to modulate the immune system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, methyl ester in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, methyl ester is its potential toxicity, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research involving 1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, methyl ester. One area of interest is the development of new drugs based on its structure and mechanism of action. Another area of interest is the study of its interactions with other enzymes and receptors, which could lead to the development of new therapies for various diseases. Additionally, the use of 1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, methyl ester in the development of new fluorescent dyes and peptidomimetics could have applications in imaging and drug delivery.
Synthesis Methods
1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, methyl ester can be synthesized through a multi-step process involving the reaction of pyrrole-2-carboxylic acid with 2-nitrobenzenesulfonyl chloride. The resulting product is then treated with methanol to yield 1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, methyl ester. This synthesis method has been extensively studied and optimized for high yield and purity.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, methyl ester has been used in a variety of scientific research applications, including the study of enzyme inhibitors, receptor agonists, and ligands. It has also been used as a reagent in the synthesis of other compounds, such as pyrrole-based fluorescent dyes and peptidomimetics. In addition, 1H-Pyrrole-2-carboxylic acid, 1-((2-nitrophenyl)sulfonyl)-, methyl ester has been used in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
properties
CAS RN |
173908-10-6 |
|---|---|
Molecular Formula |
C12H10N2O6S |
Molecular Weight |
310.28 g/mol |
IUPAC Name |
methyl 1-(2-nitrophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C12H10N2O6S/c1-20-12(15)10-6-4-8-13(10)21(18,19)11-7-3-2-5-9(11)14(16)17/h2-8H,1H3 |
InChI Key |
WCBRSPMAVVVPKN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Other CAS RN |
173908-10-6 |
synonyms |
methyl 1-(2-nitrophenyl)sulfonylpyrrole-2-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)





![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)

![Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-](/img/structure/B63471.png)
